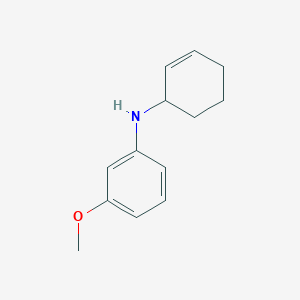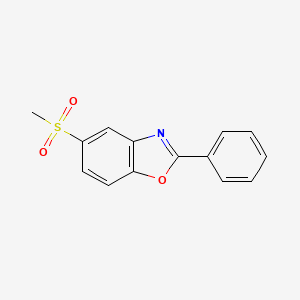
4-Chloro-6-(naphthalen-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(naphthalen-1-yl)pyrimidine is an organic compound with the molecular formula C14H9ClN2. It is a yellow solid with a melting point of 78 to 82°C and a boiling point of approximately 399.5°C at 760 Torr . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields, including medicinal chemistry and materials science.
准备方法
The synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine typically involves the reaction of naphthalene derivatives with chlorinated pyrimidines. One common method includes the use of ceric ammonium nitrate (CAN) as a catalyst in a Biginelli-type reaction . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as methanol or ethanol, to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
4-Chloro-6-(naphthalen-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium carbonate, chloroform, and various catalysts like ceric ammonium nitrate . The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
4-Chloro-6-(naphthalen-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmacologically active compounds, including neuroprotective and anti-inflammatory agents.
Materials Science: The compound is used in the development of new materials with specific optical and electronic properties.
Biological Research: It is studied for its potential antiviral, anticancer, and antimicrobial activities.
作用机制
The mechanism of action of 4-Chloro-6-(naphthalen-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells . These interactions contribute to its neuroprotective and anti-inflammatory effects.
相似化合物的比较
4-Chloro-6-(naphthalen-1-yl)pyrimidine can be compared with other pyrimidine derivatives, such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine . These compounds share similar structural features but differ in their specific applications and biological activities. For example, pyrrolo[2,3-d]pyrimidine derivatives are known for their anticancer properties, while this compound is more commonly studied for its neuroprotective and anti-inflammatory effects .
属性
分子式 |
C14H9ClN2 |
|---|---|
分子量 |
240.69 g/mol |
IUPAC 名称 |
4-chloro-6-naphthalen-1-ylpyrimidine |
InChI |
InChI=1S/C14H9ClN2/c15-14-8-13(16-9-17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |
InChI 键 |
VVROTKMNYYDPFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14119155.png)



![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)




![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)
